molecular formula C20H13F2N3OS B2795735 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-51-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2795735
CAS No.: 941926-51-8
M. Wt: 381.4
InChI Key: XODREYAPPDOHBH-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule provided for research purposes. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific screening as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, activated by zinc ions (Zn2+) and protons (H+) . Research-grade compounds like this one are valuable for investigating the poorly understood physiological functions of ZAC, which is proposed to be a sensor for endogenous zinc, copper, and pH fluctuations . Studies on related analogs suggest this chemotype can act as a negative allosteric modulator (NAM), likely exerting its effect through state-dependent inhibition by targeting the transmembrane and/or intracellular domains of the receptor . These compounds are characterized by their selectivity for ZAC over other classical Cys-loop receptors, such as 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, making them useful pharmacological tools for probing ZAC's unique signaling properties and role in the central nervous system and peripheral tissues . The benzothiazole scaffold is of significant interest in medicinal chemistry and chemical biology due to its favorable properties as part of electron donor-acceptor systems and its diverse ligating behavior . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3OS/c21-14-10-16(22)18-17(11-14)27-20(24-18)25(12-15-8-4-5-9-23-15)19(26)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODREYAPPDOHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The process may include:

  • Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Coupling with Pyridin-2-ylmethylamine: The final step involves the coupling of the fluorinated benzothiazole with pyridin-2-ylmethylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).

  • Reduction: Reduction reactions may involve reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like NaOH (sodium hydroxide) or KI (potassium iodide).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: NaOH, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted benzothiazoles or pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has shown potential as a biological probe. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its potential medicinal properties. It may serve as a lead compound in the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Thiazolidinedione-Linked Acetamides (GB Series)

Compounds such as GB18 , GB19 , and GB20 () share the 4,6-difluorobenzo[d]thiazol-2-yl group but differ in their acyl substituents. These analogs feature a thiazolidinedione-acetamide moiety instead of the benzamide group in the target compound. Key differences include:

  • Physicochemical Properties :
    • Melting Points : GB18 (>300°C), GB19 (295–297°C), and GB20 (271–273°C) exhibit higher melting points than typical benzamide derivatives, likely due to the rigid thiazolidinedione core.
    • HPLC Purity : GB18 (95.31%), GB19 (95.99%), and GB20 (97.49%) demonstrate high purity, comparable to benzamide analogs in (90.8–94.8%) .
  • Spectroscopic Features :
    • IR spectra confirm NH and C=O stretches (~3300 cm⁻¹ and ~1700 cm⁻¹, respectively), consistent with the target compound’s benzamide structure.
    • LCMS data (e.g., GB18: [M-2H]+ at 447.9 m/z) highlight differences in molecular weight due to the thiazolidinedione warhead .

Benzothiazole–Isoquinoline Derivatives (4k–4p)

Compounds 4k–4p () replace the pyridinylmethyl group with isoquinoline moieties and vary in benzothiazole substituents (e.g., methoxy, nitro, chloro, bromo). Notable contrasts include:

  • Substituent Effects :
    • Electron-Withdrawing Groups : Nitro (4n) and halogens (4o, 4p) lower solubility compared to the target compound’s fluorine substituents.
    • Melting Points : Derivatives with dichloro (4o: 260.1°C) and dibromo (4p: 257.8°C) groups exhibit higher melting points than the difluoro analog, likely due to increased molecular symmetry .

Functional Analogues: N-(Thiazol-2-yl)-Benzamide Class

Pharmacological Activity

The target compound is part of the N-(thiazol-2-yl)-benzamide class, which acts as negative allosteric modulators (NAMs) of ZAC via binding to the transmembrane domain (TMD) . Key comparisons include:

  • Selectivity: Unlike non-fluorinated analogs (e.g., TTFB in ), the 4,6-difluoro substitution may enhance selectivity for ZAC over other cation channels.
  • Mechanistic Insights: State-dependent inhibition observed in this class suggests that substituents like pyridinylmethyl (target compound) or morpholinomethyl (’s 4d) modulate allosteric binding kinetics .

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Melting Point (°C) HPLC Purity (%) Yield (%) Key Substituents
Target Compound Not reported Not reported Not reported 4,6-difluoro, pyridinylmethyl
GB18 () >300 95.31 57 Thiazolidinedione-acetamide
4o () 260.1 94.2 74.56 4,6-dichlorobenzo[d]thiazole
4d () Not reported Not reported Not reported Morpholinomethyl, pyridin-3-yl

Table 2: Spectroscopic Signatures

Compound IR Stretches (cm⁻¹) LCMS (m/z)
Target Compound NH ~3300, C=O ~1680 Not reported
GB18 () NH 3320, C=O 1715 447.9 ([M-2H]+)
4k () NH 3290, C=O 1675 482.2 ([M+H]+)

Implications for Drug Design

  • Fluorine Substitution : The 4,6-difluoro configuration in the target compound likely enhances metabolic stability and lipophilicity compared to chloro or bromo analogs () .
  • Pyridinylmethyl vs. Isoquinoline: The pyridinylmethyl group may improve blood-brain barrier penetration relative to bulkier isoquinoline derivatives () .
  • Thiazolidinedione vs. Benzamide : The acetamide-thiazolidinedione linkage (GB series) introduces polar groups that may reduce cell permeability compared to the benzamide scaffold .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : This heterocyclic structure is known for its diverse biological activities.
  • Difluorination : The presence of two fluorine atoms enhances lipophilicity and may improve binding interactions with biological targets.
  • Pyridine substituent : The pyridine ring contributes to the compound's ability to interact with various receptors and enzymes.

Chemical Formula : C₁₅H₁₁F₂N₃OS
Molecular Weight : 338.33 g/mol

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical in cancer proliferation or microbial growth.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cell survival and apoptosis.
  • Cytotoxicity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
  • Findings : Compounds showed notable cytotoxic effects, indicating potential as therapeutic agents against these cancers.

Antimicrobial Properties

The thiazole and pyridine components are recognized for their antimicrobial effects. Preliminary studies suggest that this compound may also possess activity against certain bacterial strains, although specific data on this aspect is limited.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on compounds related to this compound:

StudyCompoundBiological ActivityKey Findings
This compoundAnticancerSignificant cytotoxicity against HepG2 and MDA-MB-231 cell lines.
4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideAnticancerExhibited strong anti-proliferation effects in vitro.
Various benzamide derivativesAntimicrobial & AnticancerHighlighted the importance of structural modifications for enhanced activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4,6-difluorobenzo[d]thiazol-2-amine (CAS: 119256-40-5) as the core precursor. React with pyridin-2-ylmethyl chloride or bromide under basic conditions (e.g., diisopropylethylamine) in tetrahydrofuran (THF) at 20°C to form the secondary amine intermediate .
  • Step 2 : Couple with benzoyl chloride derivatives using 4-dimethylaminopyridine (DMAP) as a catalyst. Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride) to minimize side products .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .
    • Critical Parameters : Temperature control (<25°C), inert atmosphere (N₂/Ar), and solvent polarity (THF preferred for solubility) .

Q. How can structural ambiguities (e.g., stereochemistry or regiochemistry) in this compound be resolved using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for fluorine substituents (δ ~160-165 ppm in ¹³C for C-F) and pyridyl protons (δ ~8.5-9.0 ppm for aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 425.5 g/mol) and fragmentation patterns to validate the benzamide-thiazole linkage .
  • X-ray Crystallography : If crystalline, determine bond angles and dihedral angles to confirm spatial arrangement of the difluorobenzo[d]thiazole and pyridylmethyl groups .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for targeting orexin receptors or histone deacetylases (HDACs)?

  • SAR Design :

  • Fluorine Substitution : Replace 4,6-difluoro groups with chloro or methyl to assess electronic effects on receptor binding (e.g., HDAC4 inhibition reduced by ~50% with chloro substitution) .
  • Pyridylmethyl Modifications : Introduce bulkier substituents (e.g., morpholinopropyl) to evaluate steric effects on orexin receptor subtype selectivity (OX1 vs. OX2) .
    • Biological Assays :
  • HDAC4 Inhibition : Use fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC) to measure IC₅₀ values. Compare with reference inhibitors (e.g., SAHA) .
  • Orexin Receptor Binding : Radioligand displacement assays with [³H]-Almorexant to determine Kᵢ values .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Troubleshooting Framework :

  • Purity Verification : Re-analyze compound purity via HPLC (e.g., >98% for reliable IC₅₀ comparisons). Contaminants like unreacted precursors may skew results .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1 for receptor studies). For HDAC4, ensure deacetylase activity is measured at physiological pH (7.4) .
  • Statistical Validation : Use replicate experiments (n ≥ 3) and report SEM. For example, HDAC4 inhibition by analogs shows SEM ± 0.1 µM .

Key Recommendations for Researchers

  • Synthesis : Prioritize THF over DCM for coupling reactions to enhance solubility of fluorinated intermediates .
  • SAR Studies : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis to identify critical binding residues (e.g., His⁶⁴⁸ in HDAC4) .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for assay protocols and compound characterization .

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